molecular formula C4H8Cl4NPS B13749312 Phosphoramidothioic dichloride, N,N-bis(2-chloroethyl)- CAS No. 34492-32-5

Phosphoramidothioic dichloride, N,N-bis(2-chloroethyl)-

Cat. No.: B13749312
CAS No.: 34492-32-5
M. Wt: 275.0 g/mol
InChI Key: YFQYNWHYRNQAFY-UHFFFAOYSA-N
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Description

2-chloro-N-(2-chloroethyl)-N-dichlorophosphinothioylethanamine is a chemical compound known for its applications in various fields, including pharmaceuticals and industrial chemistry. This compound is characterized by its complex structure, which includes multiple chlorine atoms and a phosphinothioyl group.

Preparation Methods

The synthesis of 2-chloro-N-(2-chloroethyl)-N-dichlorophosphinothioylethanamine typically involves the reaction of 2-chloroethylamine with phosphorus trichloride and sulfur. The reaction conditions often require a controlled environment to ensure the proper formation of the desired product. Industrial production methods may involve large-scale reactors and precise temperature control to optimize yield and purity.

Chemical Reactions Analysis

2-chloro-N-(2-chloroethyl)-N-dichlorophosphinothioylethanamine undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine atoms.

    Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states of phosphorus.

    Hydrolysis: In the presence of water, it can hydrolyze to form corresponding amines and phosphoric acids.

Common reagents used in these reactions include strong nucleophiles like thiosulfate and thiourea, as well as oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-(2-chloroethyl)-N-dichlorophosphinothioylethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with DNA.

    Medicine: Research explores its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with cellular components.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-chloroethyl)-N-dichlorophosphinothioylethanamine involves its interaction with nucleophilic sites in biological molecules. The compound can form covalent bonds with DNA, leading to cross-linking and disruption of cellular processes. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can inhibit the proliferation of cancer cells.

Comparison with Similar Compounds

Similar compounds to 2-chloro-N-(2-chloroethyl)-N-dichlorophosphinothioylethanamine include:

    2-chloro-N-(2-chloroethyl)-N-methylethanamine: Known for its use in chemotherapy.

    2-chloroethylamine: A simpler compound used in various chemical syntheses.

    N,N-dimethylethylamine: Used as an intermediate in organic synthesis.

Properties

CAS No.

34492-32-5

Molecular Formula

C4H8Cl4NPS

Molecular Weight

275.0 g/mol

IUPAC Name

2-chloro-N-(2-chloroethyl)-N-dichlorophosphinothioylethanamine

InChI

InChI=1S/C4H8Cl4NPS/c5-1-3-9(4-2-6)10(7,8)11/h1-4H2

InChI Key

YFQYNWHYRNQAFY-UHFFFAOYSA-N

Canonical SMILES

C(CCl)N(CCCl)P(=S)(Cl)Cl

Origin of Product

United States

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